![molecular formula C24H20N4O2S B2358927 2-[3-[[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione CAS No. 690249-59-3](/img/structure/B2358927.png)
2-[3-[[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[3-[[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione is a useful research compound. Its molecular formula is C24H20N4O2S and its molecular weight is 428.51. The purity is usually 95%.
BenchChem offers high-quality 2-[3-[[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-[[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological and Medicinal Applications
The compound’s structure combines several interesting features, including a 1,2,3-triazole moiety, a pyrazole ring, and a benzodione scaffold. These structural elements contribute to its potential pharmacological activities. Let’s explore some key applications:
a. Anticancer Activity: Compounds containing the pyrazole ring have been investigated for their anticancer properties. This compound’s unique structure may exhibit cytotoxic effects against cancer cells. Further studies are warranted to evaluate its potential as an anticancer agent .
b. Anti-Inflammatory and Analgesic Properties: Pyrazole derivatives often possess anti-inflammatory and analgesic activities. Given the presence of the pyrazole ring in this compound, it could be explored as a candidate for pain management and inflammation control .
c. Vasodilator Potential: Certain pyrazole-based compounds act as vasodilators, helping to widen blood vessels. This property can be beneficial in conditions related to blood flow regulation, such as hypertension or cardiovascular diseases .
d. Antiviral and Antibacterial Effects: Heterocyclic compounds, including those with triazole moieties, have demonstrated antiviral and antibacterial activities. Researchers may investigate this compound’s potential in combating viral infections and bacterial pathogens .
e. Anti-HIV and Antitubercular Activities: The 1,2,3-triazole scaffold has been associated with anti-HIV and antitubercular effects. This compound’s unique combination of structural features could contribute to its efficacy against these diseases .
f. Cytoprotective Properties: Pyrazole-containing compounds have cytoprotective effects, shielding cells from damage caused by oxidative stress or other harmful factors. This compound might offer cytoprotection in various contexts .
Hydrazones and Their Biological Significance
Hydrazones, such as the one present in this compound, exhibit diverse biological properties. Let’s explore some of these:
a. Antimicrobial Activity: Hydrazones have antimicrobial effects, making them relevant in the fight against bacterial and fungal infections. This compound’s hydrazone moiety could contribute to its antimicrobial potential .
b. Anti-Inflammatory and Analgesic Effects: Similar to pyrazoles, hydrazones also possess anti-inflammatory and analgesic properties. Their combination in this compound suggests a multifaceted approach to pain relief and inflammation control .
c. Anticancer Potential: Hydrazones have been investigated for their anticancer activities. Researchers may explore this compound’s hydrazone functionality in cancer therapy .
d. Other Pharmacological Properties: Hydrazones exhibit a wide range of effects, including antiviral, cardioprotective, anticonvulsant, and antimalarial activities. Further studies can uncover additional applications .
Abdel-Wahab, B. F., Mohamed, H. A., Kariuki, B. M., & El-Hiti, G. A. (2024). (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. Molbank, 2024(2), M1798. [DOI: 10.3390/M1798](https://doi.org/10.
properties
IUPAC Name |
2-[3-[[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O2S/c1-15-9-11-17(12-10-15)21-25-24(27-26-21)31-14-4-13-28-22(29)18-7-2-5-16-6-3-8-19(20(16)18)23(28)30/h2-3,5-12H,4,13-14H2,1H3,(H,25,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BULTTYUXSFQFDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NN2)SCCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


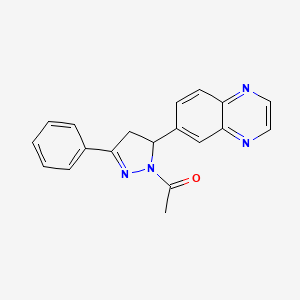
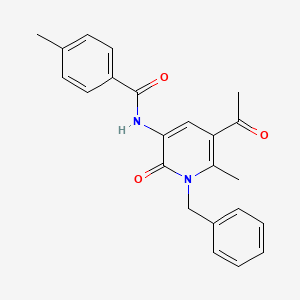
![2-Amino-[1,3]thiazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B2358851.png)

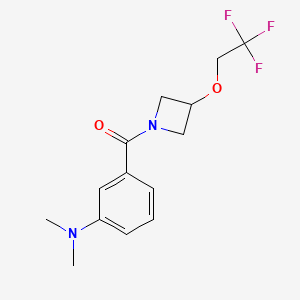
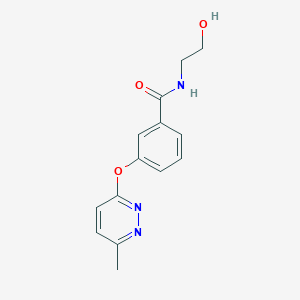
![N-(benzo[d][1,3]dioxol-5-yl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carboxamide](/img/structure/B2358857.png)
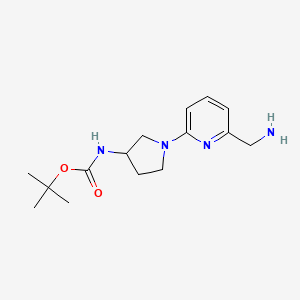
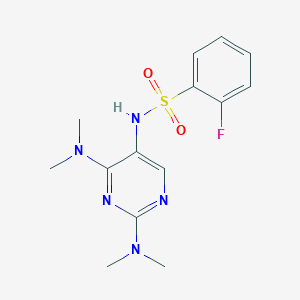
![N-(4-fluorobenzyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2358860.png)
![N~4~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-3,4-isoxazoledicarboxamide](/img/structure/B2358861.png)

